2-azido-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Overview
Description
2-azido-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
- Research on pyrazole-acetamide derivatives, including coordination complexes with Co(II) and Cu(II), explores the effect of hydrogen bonding on self-assembly processes. These studies highlight the potential of acetamide derivatives in forming supramolecular architectures with significant antioxidant activity, suggesting avenues for the development of novel antioxidant agents (Chkirate et al., 2019).
Synthesis of Pyrone Derivatives
- The synthesis of novel 2-pyrone derivatives, including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, demonstrates the versatility of acetamide compounds in synthesizing complex structures. Such research contributes to the understanding of molecular interactions and structural analysis through computational studies (Sebhaoui et al., 2020).
Ultrasound-Promoted Synthesis
- The ultrasound-promoted synthesis of 3-[(acetamido)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones showcases the efficiency of using acetamide derivatives in multi-component condensation reactions. This method offers a rapid and high-yield approach to synthesizing complex molecules, highlighting the practical applications of acetamide derivatives in organic synthesis (Bizhanpoor & Hassanabadi, 2016).
Properties
IUPAC Name |
2-azido-N-methyl-N-(oxan-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-12(8(13)6-10-11-9)7-2-4-14-5-3-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMFCRIYZYYITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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